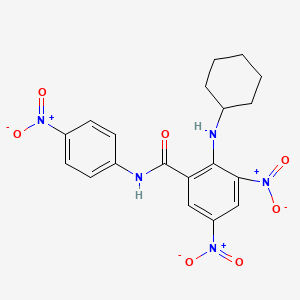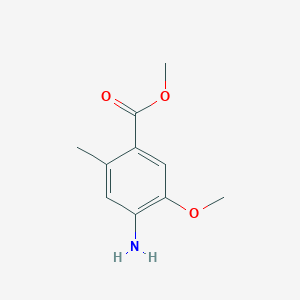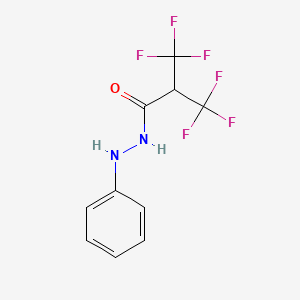![molecular formula C19H17ClN6O2 B12467493 5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide](/img/structure/B12467493.png)
5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ORM-15341, also known as ketodarolutamide, is a nonsteroidal antiandrogen and the major active metabolite of darolutamide. It is primarily used in the treatment of prostate cancer in men. ORM-15341 acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ORM-15341 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of ORM-15341 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ORM-15341 undergoes various chemical reactions, including:
Oxidation: ORM-15341 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on ORM-15341.
Substitution: ORM-15341 can undergo substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ORM-15341, which can have different pharmacological properties and activities .
Applications De Recherche Scientifique
ORM-15341 has several scientific research applications, including:
Chemistry: Used as a reference compound in the development of new antiandrogens.
Biology: Studied for its effects on androgen receptor signaling pathways.
Medicine: Used in clinical trials for the treatment of prostate cancer.
Industry: Employed in the development of new therapeutic agents targeting androgen receptors
Mécanisme D'action
ORM-15341 exerts its effects by binding to the androgen receptor with high affinity, preventing the activation of the receptor by androgens such as testosterone and dihydrotestosterone. This inhibition blocks the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. ORM-15341 also shows limited central nervous system distribution, indicating peripheral selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enzalutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.
Apalutamide: A nonsteroidal antiandrogen with similar mechanisms of action.
Darolutamide: The parent compound of ORM-15341, also used in prostate cancer treatment
Uniqueness
ORM-15341 is unique in its high selectivity and affinity for the androgen receptor, as well as its ability to inhibit certain mutant androgen receptor variants that other nonsteroidal antiandrogens cannot. Additionally, ORM-15341 has a shorter elimination half-life and limited central nervous system distribution, which may reduce the risk of central nervous system-related side effects .
Propriétés
Formule moléculaire |
C19H17ClN6O2 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
3-acetyl-N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24) |
Clé InChI |
GMBPVBVTPBWIKC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)
![4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline](/img/structure/B12467425.png)
![3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole](/img/structure/B12467427.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
phosphonium](/img/structure/B12467437.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12467441.png)
![2-Oxo-2-phenylethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467445.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)
![2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile](/img/structure/B12467453.png)


![2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B12467479.png)
